molecular formula C21H19N3O4 B2673680 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide CAS No. 896363-64-7

3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide

Cat. No.: B2673680
CAS No.: 896363-64-7
M. Wt: 377.4
InChI Key: GCQYBAPIUWNPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide is a complex organic compound that features both isoindolinone and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide typically involves multi-step organic reactions. One possible route includes:

    Formation of Isoindolinone Moiety: This can be achieved by the cyclization of phthalic anhydride with an amine.

    Formation of Pyrrolidinone Moiety: This involves the reaction of a suitable amine with succinic anhydride.

    Coupling Reaction: The final step involves coupling the isoindolinone and pyrrolidinone intermediates through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the pyrrolidinone moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindolinone or pyrrolidinone rings.

    Substitution: The aromatic ring in the isoindolinone moiety may undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO₄, CrO₃, or PCC.

    Reduction: Reducing agents such as LiAlH₄ or NaBH₄ are typically used.

    Substitution: Electrophilic substitution may involve reagents like Br₂, Cl₂, or nitrating mixtures.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

Industry

In industry, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of polymers or advanced materials.

Mechanism of Action

The mechanism of action for compounds like 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding interactions. The isoindolinone and pyrrolidinone moieties might mimic natural substrates or inhibitors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-dioxoisoindolin-2-yl)propanamide
  • N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide
  • Phthalimide derivatives
  • Pyrrolidinone derivatives

Uniqueness

What sets 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide apart is the combination of both isoindolinone and pyrrolidinone moieties in a single molecule, which may confer unique biological activities and synthetic utility.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-18(10-11-23-20(27)16-8-4-5-9-17(16)21(23)28)22-14-12-19(26)24(13-14)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQYBAPIUWNPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.